2,5-Difluoro-4-piperidin-1-ylbenzoic acid
Overview
Description
2,5-Difluoro-4-piperidin-1-ylbenzoic acid is an organic compound with the molecular formula C12H13F2NO2. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and a piperidine ring is attached at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzoic acid and piperidine.
Reaction Conditions: The piperidine is reacted with 2,5-difluorobenzoic acid under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and possibly continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-piperidin-1-ylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-Difluoro-4-piperidin-1-ylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzoic Acid: Lacks the piperidine ring, making it less effective in neurological applications.
4-Piperidinylbenzoic Acid: Does not have the fluorine atoms, resulting in different electronic properties and reactivity.
2,5-Dichloro-4-piperidin-1-ylbenzoic Acid: Chlorine atoms instead of fluorine, leading to different chemical behavior and biological activity.
Uniqueness
2,5-Difluoro-4-piperidin-1-ylbenzoic acid is unique due to the combination of fluorine atoms and the piperidine ring, which confer distinct electronic properties and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,5-difluoro-4-piperidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-7-11(15-4-2-1-3-5-15)10(14)6-8(9)12(16)17/h6-7H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPNICNYOHRQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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